N-[4-(acetylamino)phenyl]-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an acetylamino group, a pyrrole ring, and a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the cyclopenta[b]thiophene core, which can be synthesized through a series of cyclization reactions. The introduction of the pyrrole ring can be achieved via a condensation reaction with a suitable pyrrole precursor. The acetylamino group is then introduced through an acetylation reaction using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction efficiency, as well as the implementation of continuous flow reactors to scale up the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[4-(acetylamino)phenyl]sulfonyl-3’-N-demethylazithromycin: A related compound with a sulfonyl group instead of the pyrrole ring.
Phenyl boronic acid (PBA) containing BODIPY dyes: Compounds with similar structural motifs used in bioanalytical applications.
Uniqueness
N-[4-(acetylamino)phenyl]-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H19N3O2S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H19N3O2S/c1-13(24)21-14-7-9-15(10-8-14)22-19(25)18-16-5-4-6-17(16)26-20(18)23-11-2-3-12-23/h2-3,7-12H,4-6H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
YNJDKLFCWUHILP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N4C=CC=C4 |
Origin of Product |
United States |
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